2-Bromo-5-(difluoromethyl)thiophene

Lipophilicity Drug Design ADME

2-Bromo-5-(difluoromethyl)thiophene (CAS 924646-90-2) is a heterocyclic building block comprising a thiophene ring substituted with a bromine atom at the 2‑position and a difluoromethyl (–CF₂H) group at the 5‑position. It serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling further elaboration via cross‑coupling reactions.

Molecular Formula C5H3BrF2S
Molecular Weight 213.05 g/mol
CAS No. 924646-90-2
Cat. No. B1376208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(difluoromethyl)thiophene
CAS924646-90-2
Molecular FormulaC5H3BrF2S
Molecular Weight213.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(F)F
InChIInChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H
InChIKeyZZWZXXXOTDMONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(difluoromethyl)thiophene: Key Procurement Specifications and Baseline Properties for Research Applications


2-Bromo-5-(difluoromethyl)thiophene (CAS 924646-90-2) is a heterocyclic building block comprising a thiophene ring substituted with a bromine atom at the 2‑position and a difluoromethyl (–CF₂H) group at the 5‑position [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical research, enabling further elaboration via cross‑coupling reactions . Computed physicochemical properties include a molecular weight of 213.05 g/mol and an XLogP3‑AA value of 3.3 [1].

Why Generic Substitution Fails for 2-Bromo-5-(difluoromethyl)thiophene in Drug Discovery and Agrochemical Synthesis


Direct substitution with a different 2‑halogenated‑5‑alkylthiophene is not advisable because the specific combination of a bromine leaving group and a difluoromethyl substituent imparts a unique profile of reactivity, lipophilicity, and metabolic stability that cannot be replicated by chloro‑, iodo‑, or trifluoromethyl analogs [1][2]. The bromine atom provides an optimal balance between oxidative addition kinetics and stability during storage and handling, while the –CF₂H group functions as a lipophilic hydrogen‑bond donor, features that are absent in –CF₃‑containing analogues [3].

Quantitative Differentiation of 2-Bromo-5-(difluoromethyl)thiophene: Head-to-Head Evidence for Scientific Procurement


Lipophilicity (XLogP3) Comparison: 2-Bromo-5-(difluoromethyl)thiophene vs. 2-Bromo-5-(trifluoromethyl)thiophene

The computed XLogP3-AA value for 2‑bromo‑5‑(difluoromethyl)thiophene is 3.3, which is 0.2 log units lower than that of the trifluoromethyl analog (3.5) [1][2]. This moderate reduction in lipophilicity can improve aqueous solubility and reduce non‑specific protein binding while maintaining sufficient membrane permeability.

Lipophilicity Drug Design ADME

Metabolic Stability Advantage of the Difluoromethyl Group Over Trifluoromethyl

In a comprehensive review of difluoromethyl‑containing agrochemicals, it is noted that difluoromethyl groups typically provide a moderate, tunable increase in metabolic stability compared to the drastic and often unpredictable changes induced by trifluoromethyl substitution [1]. This property is critical for prolonging the half‑life of active compounds in biological systems.

Metabolic Stability Pesticide Design Drug Metabolism

Hydrogen‑Bond Donor Capacity: CF₂H vs. CF₃

The –CF₂H group can act as a hydrogen‑bond donor, with a donating ability comparable to that of thiophenol, aniline, and amine groups [1][2]. In contrast, the –CF₃ group cannot donate hydrogen bonds. This capability allows the difluoromethyl group to serve as a lipophilic bioisostere for hydroxyl, thiol, or amino moieties, enabling specific target‑binding interactions that are impossible with a trifluoromethyl analog.

Bioisostere Hydrogen Bonding Medicinal Chemistry

Reactivity Profile in Cross‑Coupling: Bromine vs. Chlorine as a Leaving Group

Aryl bromides are generally 10‑ to 100‑fold more reactive than aryl chlorides in palladium‑catalyzed cross‑coupling reactions such as Suzuki‑Miyaura coupling [1]. This reactivity difference translates into higher yields and milder reaction conditions for the bromo‑substituted thiophene compared to its chloro analog (e.g., 2‑chloro‑5‑(difluoromethyl)thiophene).

Suzuki Coupling Palladium Catalysis C–C Bond Formation

Optimal Procurement and Application Scenarios for 2-Bromo-5-(difluoromethyl)thiophene in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a lead series suffers from high lipophilicity (XLogP > 3.5) leading to poor solubility or high non‑specific binding, replacing a –CF₃ group with a –CF₂H group can lower XLogP by ~0.2–0.5 units while retaining the electron‑withdrawing and metabolic stability benefits [1][2]. 2‑Bromo‑5‑(difluoromethyl)thiophene serves as the ideal building block to introduce this modification.

Design of Hydrogen‑Bonding Bioisosteres for Enzyme Active Sites

In targets where a hydroxyl, thiol, or amino group makes a critical hydrogen‑bond interaction but also introduces metabolic lability, the –CF₂H group can act as a stable, lipophilic surrogate [3]. 2‑Bromo‑5‑(difluoromethyl)thiophene enables the direct incorporation of this hydrogen‑bond‑donating motif into a heteroaromatic scaffold, facilitating structure‑based drug design.

Agrochemical Discovery Programs Targeting Improved Metabolic Stability

The moderate and tunable metabolic stability conferred by the –CF₂H group is highly desirable in pesticide development, where prolonged field half‑life and reduced application rates are critical [4]. Using 2‑bromo‑5‑(difluoromethyl)thiophene as a core intermediate allows medicinal chemists to systematically explore this property space.

High‑Throughput Diversification via Suzuki‑Miyaura Coupling

The 2‑bromo substituent provides an optimal handle for rapid library synthesis using robust Suzuki‑Miyaura conditions, enabling the parallel generation of diverse analogues for SAR studies [5]. This reactivity advantage over the corresponding chloro‑ or iodo‑ analogs reduces reaction development time and increases synthetic throughput.

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